molecular formula C16H22O2 B563736 3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol CAS No. 1185234-83-6

3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol

Cat. No.: B563736
CAS No.: 1185234-83-6
M. Wt: 249.368
InChI Key: PAESCFRMRPPDGE-LYNMLNAESA-N
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Description

3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol is a synthetic organic compound characterized by its unique structure, which includes a methoxy group and multiple methyl groups. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a trimethylphenyl derivative followed by the introduction of the methoxy group through methylation. The final step often includes the formation of the pentadien-1-ol structure through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives.

Scientific Research Applications

3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol is widely used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the synthesis of complex organic molecules and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol: Similar structure but without deuterium labeling.

    5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic acid: An acid derivative with similar functional groups.

Uniqueness

The presence of deuterium atoms in 3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol makes it unique, as it allows for detailed studies using isotopic labeling techniques. This feature enhances its stability and provides valuable insights into reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAESCFRMRPPDGE-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CCO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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